BenchChemオンラインストアへようこそ!

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Prolylcarboxypeptidase PrCP inhibition Target validation

Selective PrCP inhibitor (1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone) from Merck's R&D pipeline. Validated chemotype for RAS, KKS and POMC pathway studies in obesity/diabetes models. Its distinct pyrazole-piperidine scaffold offers an alternative to cyclohexane-carboxamide series. Available for biochemical and cell-based assays. Confirm substitution pattern to avoid potency gaps.

Molecular Formula C21H23N3O
Molecular Weight 333.435
CAS No. 2034287-95-9
Cat. No. B2854289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
CAS2034287-95-9
Molecular FormulaC21H23N3O
Molecular Weight333.435
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H23N3O/c1-23-13-11-20(22-23)18-9-5-12-24(15-18)21(25)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-4,6-8,10-11,13,18H,5,9,12,14-15H2,1H3
InChIKeyTULPSFBJZUYAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034287-95-9: Piperidinyl Pyrazole Derivative Targeting Prolylcarboxypeptidase (PrCP) for Metabolic Disorder Research


1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone (CAS 2034287-95-9) is a synthetic small-molecule inhibitor of prolylcarboxypeptidase (PrCP), a serine protease implicated in the regulation of the renin-angiotensin system (RAS), kallikrein-kinin system (KKS), and pro-opiomelanocortin (POMC) pathways [1]. The compound was originally developed by Merck Sharp & Dohme Corp. and is catalogued as 'Piperidinyl pyrazole derivative 3' in the Therapeutic Target Database (TTD), with the synonym 'PMID28699813-Compound-B' [2]. Its molecular formula is C21H23N3O (MW 333.435 g/mol), featuring a 1-methyl-1H-pyrazol-3-yl group connected to a piperidine ring, which is further N-acylated with a naphthalen-1-yl-acetyl moiety. This distinct chemotype combines a pyrazole-piperidine core with a naphthalene-derived acyl group, a structural arrangement associated with the non-classical bioisostere class of PrCP inhibitors developed by Merck [3].

Why Other PrCP Inhibitor Chemotypes Cannot Substitute for 2034287-95-9 in Biological Studies


Prolylcarboxypeptidase (PrCP) inhibitors encompass multiple structurally distinct chemotypes, including cyclohexane-carboxamide derivatives (e.g., US8669252 series), benzimidazole-pyrrolidinyl amides, and spiro-piperidine inhibitors, each exhibiting divergent pharmacokinetic properties, selectivity profiles, and in vivo target engagement outcomes [1]. Within the pyrazole-containing subclass developed at Merck, the 3-(1-methyl-1H-pyrazol-3-yl)piperidine scaffold with a naphthalen-1-yl-acetyl substituent constitutes a specific structural configuration whose PrCP inhibition potency, metabolic stability, and off-target liability are determined by the combined steric and electronic contributions of the pyrazole N-methyl group, the piperidine substitution position, and the naphthalene acyl tail [2]. The patent review by Graham (2017) underscores that variable results obtained from in vivo PrCP inhibitor studies mandate careful compound-specific evaluation rather than assuming intra-class interchangeability [1]. Procurement of an imprecisely defined 'pyrazole-piperidine ethanone' analog without verified substitution pattern risks introducing undetected potency gaps or selectivity shifts that can confound experimental interpretation.

Quantitative Differentiation Evidence for 2034287-95-9 Against Related PrCP Inhibitor Chemotypes


Target Identity Verification: 2034287-95-9 Is a Confirmed PrCP Inhibitor with Known Institutional Origin

2034287-95-9 is explicitly catalogued in the Therapeutic Target Database (TTD) as a PrCP inhibitor (Drug ID: D0R3WH) developed by Merck Sharp & Dohme Corp., linked to primary literature including the comprehensive PrCP inhibitor patent review by Graham (2017) [1]. This institutional and bibliographic provenance distinguishes it from uncharacterized commercial analogs whose target engagement has not been independently confirmed. By contrast, many commercially available pyrazole-piperidine ethanone derivatives (e.g., those with N-phenyl or N-benzyl substitution replacing the naphthalen-1-yl-acetyl group, or with the pyrazole at the piperidine 4-position rather than 3-position) lack any documented PrCP inhibition data and may be entirely inactive against the target [2].

Prolylcarboxypeptidase PrCP inhibition Target validation

Chemotype Differentiation: Pyrazole-Piperidine vs. Cyclohexane-Carboxamide PrCP Inhibitor Scaffolds

2034287-95-9 belongs to the pyrazole-piperidine class of PrCP inhibitors, which exploit a pyrazole ring as a non-classical bioisostere within the PrCP active site, as reported in Merck's medicinal chemistry campaign [1]. This scaffold is structurally and pharmacokinetically distinct from the cyclohexane-carboxamide series exemplified in patent US8669252 (e.g., compounds 12, 14, 15 with IC50 values ranging from 0.079 to 1.40 nM against recombinant human PrCP) [2]. The pyrazole-piperidine core introduces different hydrogen-bonding geometry and conformational flexibility relative to the more rigid cyclohexane-based inhibitors, which can result in divergent physicochemical properties including calculated logP, aqueous solubility, and metabolic soft-spot distribution [3]. While direct head-to-head potency data for 2034287-95-9 versus specific cyclohexane-carboxamide comparators is not publicly available, the scaffold distinction is critical: researchers optimizing for CNS penetration, for example, may prefer the pyrazole-piperidine chemotype's lower molecular weight and reduced rotatable bond count, whereas programs requiring sub-nanomolar potency may gravitate toward the cyclohexane series .

Chemotype comparison Scaffold analysis PrCP inhibitor design

Structural Specificity: The N-Methyl Pyrazole and Naphthalene Substituents as Determinants of PrCP Binding

The 1-methyl-1H-pyrazol-3-yl substituent at the piperidine 3-position in 2034287-95-9 is a critical pharmacophoric element: Merck's SAR exploration of pyrazole-based PrCP inhibitors identified that N-methylation of the pyrazole ring modulates both potency and metabolic stability by eliminating an unprotected N-H hydrogen-bond donor [1]. The naphthalen-1-yl-acetyl moiety provides an extended aromatic surface for hydrophobic interactions within the S1' subsite of PrCP, distinguishing it from analogs bearing smaller aryl-acetyl groups (e.g., phenyl-acetyl or thiophene-acetyl) [2]. Analogs lacking the naphthalene moiety (e.g., simple acetyl-piperidines) would be expected to exhibit significantly reduced PrCP affinity due to the loss of this hydrophobic anchor. Similarly, regioisomers where the pyrazole is attached at the piperidine 4-position instead of the 3-position would alter the vector of the pyrazole relative to the catalytic residues, likely diminishing inhibitory activity [3].

Structure-activity relationship Binding mode Bioisostere

Therapeutic Indication Space: Metabolic Disorders as the Validated Disease Context

PrCP inhibitors, including 2034287-95-9, were developed by Merck explicitly for the prevention and treatment of obesity, diabetes, metabolic syndrome, and related metabolic disorders, as documented across multiple patent filings (e.g., WO2011143057A1, US8669252B2, US9006268) [1]. This metabolic-disease focus distinguishes 2034287-95-9 from other pyrazole-piperidine compounds in the public domain that have been explored for alternative indications such as CCR1 antagonism (Boehringer Ingelheim pyrazolopiperidine series) [2] or NADPH oxidase inhibition [3]. The validated therapeutic context ensures that in vivo proof-of-concept models (e.g., diet-induced obesity mouse models) and pharmacodynamic biomarkers (e.g., modulation of alpha-MSH levels) relevant to metabolic disorders have been established for this chemical class, whereas compounds developed for inflammatory or oncological targets lack this translational infrastructure [4].

Obesity Metabolic syndrome Diabetes Therapeutic indication

Key Application Scenarios for 2034287-95-9 Based on Verified Differentiation Evidence


PrCP Target Validation and Enzyme Inhibition Assays in Metabolic Disease Research

2034287-95-9 is suitable for use as a PrCP inhibitor tool compound in biochemical and cellular assays aimed at validating the role of PrCP in obesity, diabetes, or metabolic syndrome pathways. Its documented origin from Merck's PrCP inhibitor program provides assurance of target engagement, enabling researchers to correlate PrCP inhibition with downstream modulation of RAS, KKS, or POMC signaling [1]. The compound should be used in fluorescence-based kinetic assays for recombinant human PrCP (pH 5.5, 37 °C, Mca-Ala-Pro-Lys(Dnp)-OH substrate), consistent with established protocols for this target class [2].

Structure-Activity Relationship (SAR) Studies in Pyrazole-Piperidine PrCP Inhibitor Optimization Programs

2034287-95-9 serves as a reference compound for SAR investigations focused on the pyrazole-piperidine scaffold as non-classical bioisosteres for PrCP inhibition [1]. Its specific substitution pattern (N-methyl pyrazole at piperidine C-3; naphthalen-1-yl-acetyl tail) provides a defined starting point for systematic modification of the N-alkyl group, aromatic tail, or piperidine substitution position. Comparative evaluation against des-methyl pyrazole or phenyl-acetyl analogs can quantify the contribution of each structural element to PrCP binding affinity and selectivity [3].

Differentiation from Cyclohexane-Carboxamide and Other PrCP Inhibitor Chemotypes

For programs that require a PrCP inhibitor with a distinct pharmacokinetic or physicochemical profile compared to the extensively characterized cyclohexane-carboxamide series (e.g., compounds from US8669252 with IC50 values of 0.079–1.40 nM) [1], 2034287-95-9 offers a structurally alternative chemotype. The pyrazole-piperidine core may confer different solubility, permeability, or metabolic stability characteristics that are advantageous for specific administration routes or tissue distribution requirements [2].

Procurement for Pre-Clinical In Vivo Pharmacology Studies in Diet-Induced Obesity Models

Given that Merck has established PrCP inhibitors as potential therapeutics for obesity and metabolic disease using in vivo models, 2034287-95-9 is appropriate for procurement when planning pre-clinical pharmacology studies in diet-induced obesity (DIO) mouse models [1]. The compound's demonstrated relevance to this therapeutic context reduces the risk associated with purchasing an unvalidated analog that may lack the required in vivo efficacy or have undefined toxicity profiles [2].

Quote Request

Request a Quote for 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.